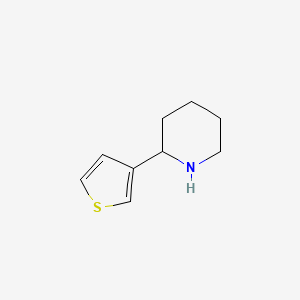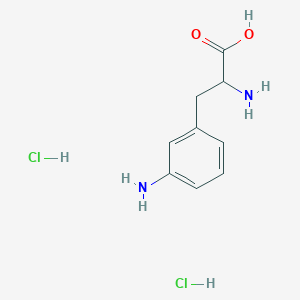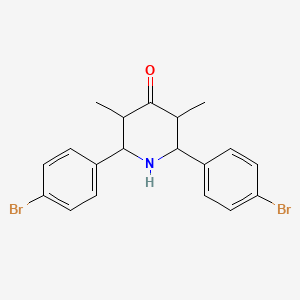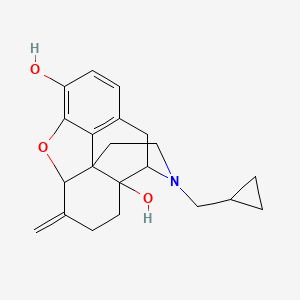
R-3,3'-Dibromo-1,1'-Binaphthalene-2,2'-sulfonimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R-3,3’-Dibromo-1,1’-Binaphthalene-2,2’-sulfonimide: is a chiral compound that has garnered significant interest in the field of asymmetric synthesis. This compound is known for its unique structural properties, which make it an effective catalyst in various chemical reactions. It is particularly valued for its ability to induce chirality in the products of these reactions, making it a crucial component in the synthesis of enantiomerically pure compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of R-3,3’-Dibromo-1,1’-Binaphthalene-2,2’-sulfonimide typically involves the bromination of 1,1’-binaphthalene-2,2’-diol. The reaction is carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The resulting dibromo compound is then subjected to sulfonation using a sulfonating agent like chlorosulfonic acid to yield the final product.
Industrial Production Methods: On an industrial scale, the production of R-3,3’-Dibromo-1,1’-Binaphthalene-2,2’-sulfonimide follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: R-3,3’-Dibromo-1,1’-Binaphthalene-2,2’-sulfonimide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonimide group can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate, typically under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation reactions can produce sulfonic acids.
Wissenschaftliche Forschungsanwendungen
R-3,3’-Dibromo-1,1’-Binaphthalene-2,2’-sulfonimide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral properties.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its ability to induce chirality is highly valued.
Wirkmechanismus
The mechanism by which R-3,3’-Dibromo-1,1’-Binaphthalene-2,2’-sulfonimide exerts its effects is primarily through its role as a chiral catalyst. The compound interacts with substrates to form chiral intermediates, which then undergo further reactions to yield enantiomerically pure products. The molecular targets and pathways involved include the formation of chiral complexes with metal ions, which facilitate the asymmetric induction in the reaction products.
Vergleich Mit ähnlichen Verbindungen
R-3,3’-Dibromo-1,1’-Binaphthalene-2,2’-sulfonimide can be compared with other similar compounds such as:
- R-3,3’-Dibromo-1,1’-bi-2-naphthol
- R-3,3’-Bis(triphenylsilyl)-1,1’-bi-2-naphthol
- R-3,3’-Di-9-phenanthrenyl-1,1’-bi-2-naphthol
Uniqueness: What sets R-3,3’-Dibromo-1,1’-Binaphthalene-2,2’-sulfonimide apart is its sulfonimide group, which enhances its solubility and reactivity in various solvents. This makes it more versatile compared to its counterparts, which may have limited solubility or reactivity under certain conditions.
Eigenschaften
CAS-Nummer |
1245748-52-0 |
|---|---|
Molekularformel |
C20H11Br2NO4S2 |
Molekulargewicht |
553.2 g/mol |
IUPAC-Name |
10,16-dibromo-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide |
InChI |
InChI=1S/C20H11Br2NO4S2/c21-15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16(22)20(18)29(26,27)23-28(24,25)19(15)17/h1-10,23H |
InChI-Schlüssel |
LLIFLAJOLMQNON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)Br)S(=O)(=O)NS3(=O)=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[5-chloro-2-(isopropylamino)pyridin-4-yl]-N-[1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B12510129.png)
![2-[4-(Piperidinosulfonyl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B12510134.png)
![1-Pyridin-4-yl-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one](/img/structure/B12510141.png)
![Methyl 2-(2-{2-chloro-5-[2-hydroxy-3-(methylamino)propoxy]phenyl}-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12510146.png)



![2-(Thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12510178.png)

![3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)carbamoyl]prop-2-enoic acid](/img/structure/B12510193.png)
